

Darolutamide chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Darolutamide	
Cat. No.:	B1677182	Get Quote

An In-depth Technical Guide to the Chemical Structure and Synthesis of Darolutamide

Chemical Structure of Darolutamide

Darolutamide is a nonsteroidal androgen receptor inhibitor (ARi) characterized by a distinct chemical structure.[1] Its systematic IUPAC name is N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide.[2] The molecular formula of **darolutamide** is C19H19ClN6O2, and it has a molecular weight of 398.85 g/mol .[3] [4] The structure features a chiral center, and it is the (S)-enantiomer that is therapeutically active. The molecule consists of a central pyrazole ring linked to a substituted chlorocyanophenyl group and a second pyrazole carboxamide moiety. This unique polar, flexible structure contributes to its high-affinity binding to the androgen receptor.[1]

Chemical Structure:

Synthesis of Darolutamide

The synthesis of **darolutamide** has been described in several patents and publications, with a common route involving a Suzuki coupling reaction to form a key intermediate, followed by amide bond formation and a final reduction step. The synthetic pathway developed by Orion Corporation is a widely referenced method.

Overview of the Synthetic Pathway

The synthesis commences with the preparation of a pyrazole boronate ester, which then undergoes a Suzuki cross-coupling reaction with a halogenated benzonitrile derivative. The

resulting intermediate is subsequently coupled with a second pyrazole moiety, followed by a final reduction to yield **darolutamide**.

Visualization of the Synthesis Pathway

The following diagram illustrates a common synthetic route for **darolutamide**.

Click to download full resolution via product page

Caption: A simplified schematic of a synthetic route to **Darolutamide**.

Experimental Protocols

The following protocols are based on procedures described in the patent literature and scientific publications.

Synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (Intermediate 1)

This key step involves a Suzuki cross-coupling reaction.

- Reactants: 4-bromo-2-chlorobenzonitrile, a pyrazole boronate ester.
- Catalyst and Reagents: Palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), and potassium carbonate (K2CO3).
- Solvent: A mixture of acetonitrile (MeCN) and water.
- Procedure:
 - To a reaction vessel, add 4-bromo-2-chlorobenzonitrile, the pyrazole boronate ester, potassium carbonate, and the solvent mixture.
 - Degas the mixture and purge with an inert gas (e.g., nitrogen or argon).

- Add palladium(II) acetate and triphenylphosphine.
- Heat the reaction mixture to approximately 70°C and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).
- Upon completion, cool the mixture and perform an aqueous workup.
- The crude product can be purified by crystallization to yield 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile.

Synthesis of (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile (Intermediate 2)

This step involves the alkylation of the pyrazole nitrogen.

- Reactants: 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile and a suitable chiral amine precursor like
 (S)-2-aminopropan-1-ol.
- Reagents: Triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) for a Mitsunobu-type reaction, followed by deprotection.
- Solvent: Ethyl acetate (EtOAc).
- Procedure:
 - Dissolve 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, (S)-2-aminopropan-1-ol (or a protected version), and triphenylphosphine in ethyl acetate under an inert atmosphere.
 - Cool the mixture and slowly add diisopropyl azodicarboxylate.
 - Allow the reaction to proceed at room temperature.
 - After the reaction is complete, if a protecting group is used, perform the deprotection step,
 which may involve treatment with hydrochloric acid.
 - The product is then isolated and purified.

Synthesis of Darolutamide

The final steps involve an amide coupling followed by a ketone reduction.

- Reactants: (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile and 5-acetyl-1H-pyrazole-3-carboxylic acid.
- Coupling Agents: Propanephosphonic acid anhydride (T3P) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt), and a base such as N,N-diisopropylethylamine (DIPEA).
- Reducing Agent: Sodium borohydride (NaBH4).
- Solvents: Ethyl acetate (EtOAc) for the coupling and ethanol (EtOH) for the reduction.
- · Procedure (Amide Coupling):
 - To a solution of (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile and 5acetyl-1H-pyrazole-3-carboxylic acid in ethyl acetate, add N,N-diisopropylethylamine.
 - Add the coupling agent (e.g., T3P) and stir the mixture at a controlled temperature (e.g., 10°C) until the amide formation is complete.
 - Isolate the intermediate amide product.
- Procedure (Reduction):
 - Dissolve the intermediate amide in ethanol.
 - Cool the solution and add sodium borohydride in portions.
 - Stir the reaction mixture until the reduction of the acetyl group to a hydroxyethyl group is complete.
 - Quench the reaction and perform a workup to isolate the crude darolutamide.
 - The final product can be purified by column chromatography or crystallization.

Quantitative Data on Synthesis

The following table summarizes reported yields and purity for key steps in the synthesis of darolutamide.

Step	Reactant s	Key Reagents /Catalysts	Solvent(s)	Yield (%)	Purity (%)	Referenc e
Suzuki Coupling	4-bromo-2- chlorobenz onitrile, pyrazole boronate ester	Pd(OAc)2, PPh3, K2CO3	MeCN/H2 O	92	-	
Amide Coupling & Purification	(S)-4-(1-(2- aminoprop yl)-1H- pyrazol-3- yl)-2- chlorobenz onitrile, Intermediat e Acid	HATU, DIPEA	THF	68.2 - 70.7	99.0 - 99.4	
Final Product (Overall)	-	-	-	70.0	99.75 (HPLC)	•

Note: Yields and purity can vary depending on the specific reaction conditions, scale, and purification methods employed. The data presented is based on reported values in the cited literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medkoo.com [medkoo.com]
- 2. CN111116476A Method for preparing antitumor drug doramemide Google Patents [patents.google.com]
- 3. Darolutamide Wikipedia [en.wikipedia.org]
- 4. 1H-Pyrazole-3-carboxamide, N-[(1S)-2-[3-(3-chloro-4-cyanop... [cymitquimica.com]
- To cite this document: BenchChem. [Darolutamide chemical structure and synthesis].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677182#darolutamide-chemical-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com